2H-Pyrrol-2-one, 1,3-dihydro-5-methyl-
Description
Historical Perspectives and Evolution of Research on Dihydro-2H-Pyrrol-2-ones
The study of lactams, cyclic amides, dates back to the early days of organic chemistry. The γ-lactam structure, of which dihydro-2H-pyrrol-2-ones are a part, gained prominence with the discovery and development of β-lactam antibiotics like penicillin. nih.gov This spurred broader investigations into the chemistry and biological activities of other lactam-containing ring systems. researchgate.net Over the decades, research has evolved from basic synthesis and reactivity studies to the sophisticated design of dihydro-2H-pyrrol-2-one derivatives as targeted therapeutic agents and functional materials. researchgate.netnih.gov The development of new synthetic methodologies, including multicomponent reactions and catalytic systems, has significantly advanced the ability to create diverse libraries of these compounds for screening and application. beilstein-journals.orgresearchgate.net
Significance of the Dihydro-2H-Pyrrol-2-one Lactam Ring System in Chemical Sciences
The significance of the dihydro-2H-pyrrol-2-one lactam ring stems from its unique combination of chemical and physical properties. The five-membered ring is relatively stable, yet the amide bond within the ring can be susceptible to hydrolysis, a property that is crucial in the mechanism of action for some biologically active molecules. researchgate.net The presence of a carbonyl group and a nitrogen atom provides sites for various chemical modifications, allowing for the introduction of diverse substituents to modulate the molecule's properties. cymitquimica.com This versatility makes the dihydro-2H-pyrrol-2-one scaffold a privileged structure in drug discovery, appearing in compounds with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. beilstein-journals.orgnih.govmdpi.com
Classification and Nomenclature within the Dihydro-2H-Pyrrol-2-one Family
Dihydro-2H-pyrrol-2-ones, also known as pyrrolinones, are classified based on the position of the double bond within the five-membered ring. researchgate.net There are three possible isomers: 1,5-dihydro-2H-pyrrol-2-one, 1,3-dihydro-2H-pyrrol-2-one, and 3,4-dihydro-2H-pyrrol-2-one. researchgate.netresearchgate.net The nomenclature follows the standard IUPAC rules for heterocyclic compounds. For instance, 2H-Pyrrol-2-one, 1,3-dihydro-5-methyl- indicates a pyrrol-2-one ring where the hydrogen atoms are added at positions 1 and 3, and a methyl group is attached to the carbon at position 5. nih.gov Synonyms for this compound include 1-methyl-1,5-dihydro-2H-pyrrol-2-one and 1-methyl-2H-pyrrol-5-one. nih.gov
| Isomer | Common Name | Systematic Name |
| Δ¹-Pyrrolin-4-one | 1,5-dihydro-2H-pyrrol-2-one | |
| Δ³-Pyrrolin-2-one | 1,3-dihydro-2H-pyrrol-2-one | |
| Δ²-Pyrrolin-4-one | 3,4-dihydro-2H-pyrrol-2-one |
Table 1: Isomers and Nomenclature of Dihydro-2H-pyrrol-2-one
Overview of Research Trajectories for 2H-Pyrrol-2-one, 1,3-dihydro-5-methyl- as a Synthetic Building Block
2H-Pyrrol-2-one, 1,3-dihydro-5-methyl- serves as a valuable starting material in organic synthesis due to its reactive sites. The carbonyl group is susceptible to nucleophilic attack, and the nitrogen atom can be functionalized. cymitquimica.com Research has demonstrated its utility in the synthesis of more complex heterocyclic systems. For example, it can be a precursor for creating substituted pyrrolidines and other nitrogen-containing compounds. rsc.orgmdpi.com Its simple structure allows for the systematic investigation of reaction mechanisms and the development of new synthetic methods that can be applied to more complex members of the dihydro-2H-pyrrol-2-one family. nih.govmdpi.com The introduction of substituents at various positions on the ring can be achieved through a variety of reactions, leading to a diverse range of derivatives with potential applications in medicinal chemistry and materials science. researchgate.netnih.gov
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1,3-dihydropyrrol-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c1-4-2-3-5(7)6-4/h2H,3H2,1H3,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBGIFBGRANTTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70615786 | |
| Record name | 5-Methyl-1,3-dihydro-2H-pyrrol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70615786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99042-97-4 | |
| Record name | 1,3-Dihydro-5-methyl-2H-pyrrol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99042-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-1,3-dihydro-2H-pyrrol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70615786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Transformation Studies of Dihydro 2h Pyrrol 2 One Systems
Functionalization of the Lactam Ring System
The dihydro-2H-pyrrol-2-one scaffold allows for a variety of functionalization reactions, enabling the introduction of diverse substituents and the modulation of its chemical properties. These reactions can be targeted at the nitrogen atom, the carbon backbone, or the carbonyl group.
The electronic nature of the 1,3-dihydro-2H-pyrrol-2-one ring permits both electrophilic and nucleophilic attacks at various positions. The electron-deficient carbonyl carbon is a prime site for nucleophilic addition. In more complex pyrrolone systems, such as pyrrole-2,3-diones, sequential nucleophilic attacks can occur at the C-2 and C-3 positions, leading to ring-opening followed by the formation of new heterocyclic structures like quinoxalin-2-ones when reacted with dinucleophiles such as 1,2-phenylenediamines. acgpubs.org This process involves initial nucleophilic addition, elimination of water, and subsequent ring cleavage. acgpubs.org
Electrophilic attack is also a viable pathway for functionalization. While the lactam nitrogen's lone pair is delocalized into the carbonyl group, it can still react with potent electrophiles. Furthermore, the double bond can undergo electrophilic addition. In related synthetic pathways leading to pyrrolone derivatives, the nitrogen atom of an imine intermediate has been identified as a promising site for electrophilic attack. researchgate.net For the pre-formed lactam, deprotonation at the α-carbon (C-3) generates a nucleophilic enolate that readily reacts with a wide range of electrophiles.
Table 1: Examples of Nucleophilic and Electrophilic Reactions on Pyrrolone-related Scaffolds This table is generated based on reactivity principles and examples from related heterocyclic systems, as direct studies on 2H-Pyrrol-2-one, 1,3-dihydro-5-methyl- were not specified in the provided search results.
| Reaction Type | Reagent/Catalyst | Reactive Site | Product Type | Reference |
|---|---|---|---|---|
| Nucleophilic Addition-Rearrangement | 1,2-Phenylenediamine | C-2, C-3 Carbonyls | Quinoxalin-2-one | acgpubs.org |
| Electrophilic Attack (on precursor) | Pyruvic Acid | Imine Nitrogen | Pyrrol-2-one | researchgate.net |
The oxidation and reduction of the dihydro-2H-pyrrol-2-one ring provide pathways to modify its saturation level and introduce new functional groups.
Reduction: The most common transformation is the reduction of the lactam carbonyl group. wikipedia.org This can be achieved using standard metal hydride reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). libretexts.org Depending on the reagent and reaction conditions, aldehydes and ketones are typically reduced to primary and secondary alcohols, respectively. libretexts.org The reduction of the C=O group in 1,3-dihydro-5-methyl-2H-pyrrol-2-one would yield a 5-methyl-pyrrolidin-2-ol derivative. Complete deoxygenation of the carbonyl group, known as hydrogenolysis, is also possible under more forceful conditions, such as the Clemmensen or Wolff-Kishner reductions. wikipedia.org Additionally, the endocyclic C=C bond can be reduced via catalytic hydrogenation to yield the corresponding saturated lactam, 1,3-dihydro-5-methyl-pyrrolidin-2-one.
Oxidation: Oxidation reactions can introduce unsaturation or new functional groups. For example, the oxidation of pyrroles to Δ³-pyrrol-2-ones can be accomplished using a sulfoxide (B87167) oxidant with an anhydride (B1165640) and a Brønsted acid additive. researchgate.netresearchgate.net While this describes the formation of a pyrrolone, it highlights the ring's susceptibility to oxidative transformations. In some syntheses of related heterocyclic systems, air serves as the oxidant in the final aromatization step. acs.org
Alkylation and acylation are powerful methods for C-C and C-N bond formation, allowing for extensive derivatization of the lactam core. These reactions can be directed to either the nitrogen atom (N-alkylation/acylation) or the α-carbon (C-alkylation/acylation).
The nitrogen atom of the lactam can be alkylated or acylated directly, although its nucleophilicity is moderate. The more common and versatile strategy involves the deprotonation of the α-carbon (C-3) to form a nucleophilic enolate. libretexts.org Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are typically used to ensure complete and irreversible formation of the enolate. libretexts.org This enolate ion can then react with various electrophiles, such as alkyl halides, in an SN2 reaction to form a new C-C bond at the α-position. libretexts.org This method is highly effective for primary and secondary alkyl halides. libretexts.org
Similarly, acylation can be achieved by reacting the enolate with acyl chlorides or anhydrides. The choice of reaction conditions can influence the competition between C-alkylation/acylation and O-alkylation/acylation. princeton.edu
Table 2: General Strategies for Alkylation of Lactam Systems This table outlines general principles of enolate chemistry applicable to the target compound.
| Reaction Type | Base | Electrophile | Key Intermediate | Product | Reference |
|---|---|---|---|---|---|
| C-Alkylation | LDA, KHMDS | Alkyl Halide (R-X) | Enolate | α-Alkylated Lactam | libretexts.orgrsc.org |
| N-Alkylation | NaH, K₂CO₃ | Alkyl Halide (R-X) | N-Anion | N-Alkylated Lactam | N/A |
| C-Acylation | LDA, NaH | Acyl Halide (RCOX) | Enolate | α-Acylated Lactam | beilstein-journals.org |
Ring-Opening and Rearrangement Processes
Beyond simple functionalization, the dihydro-2H-pyrrol-2-one ring can undergo more profound structural transformations, including ring-opening and skeletal rearrangements, to generate novel and complex molecular architectures.
Acid catalysis can activate the lactam ring towards various transformations. Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack that can initiate ring-opening. nih.gov When a substrate containing a pyrrolone moiety is treated with a dinucleophile, a cascade of reactions can ensue. For instance, the reaction of pyrrole-2,3-diones with aromatic 1,2-diamines results in a ring-opening and recyclization sequence to afford quinoxalin-2-ones. acgpubs.org
In related five-membered ring systems, cobalt catalysts have been shown to promote enantioselective ring-opening reactions of 2,5-dihydrofurans and 3-pyrrolines. nih.gov These reactions often proceed through a [2+2]-cycloaddition followed by a β-elimination to yield acyclic products. nih.gov Furthermore, rearrangement reactions, such as the benzilic acid rearrangement observed in the synthesis of related 1H-pyrrol-3(2H)-ones from 2,3-diketoesters, demonstrate the propensity of these systems to rearrange into thermodynamically more stable structures. nih.gov
Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient route to complex molecules from simple precursors. The synthesis of the 5-hydroxy-1,5-dihydro-1H-pyrrol-2-one core is a prime example of such a process. nih.gov A particularly elegant method involves a base-induced intramolecular cyclization of a sulfur ylide precursor. This initial ring-forming step is immediately followed by a 1,3-hydroxy rearrangement, which occurs sequentially in a one-pot operation to yield the final hydroxylated pyrrolone product. nih.govacs.org This tandem pathway is highly efficient and avoids the need for transition metal catalysts. acs.org
Table 3: Example of a Tandem Cyclization-Rearrangement Reaction
| Starting Material | Catalyst/Reagent | Key Steps | Final Product | Reference |
|---|
Formation of Fused and Spiro-Heterocyclic Systems
The dihydro-2H-pyrrol-2-one core, a prominent γ-lactam structure, serves as a versatile scaffold for the synthesis of more complex molecular architectures, including fused and spiro-heterocyclic systems. The inherent reactivity of the lactam ring, particularly when functionalized as an α,β-unsaturated system, allows for a variety of annulation and cycloaddition reactions.
Research into the reactivity of 3-amino α,β-unsaturated γ-lactam derivatives has demonstrated their potential in forming fused bicyclic systems. nih.gov Through diastereoselective transformations, chiral γ-lactams substituted at the C-5 position can be converted into novel bicyclic structures that incorporate a fused γ and δ-lactam skeleton. nih.gov A notable example is the formal [3+3] cycloaddition reaction of chiral γ-lactam substrates, which yields 1,4-dihydropyridines. nih.gov In this transformation, non-covalent attractive interactions, such as those between a carbonyl group and an electron-deficient arene, can stereoselectively guide the reaction to form a single cis isomer. nih.gov
The synthesis of spiro-heterocyclic compounds from lactam precursors is another significant area of study. Spiro compounds, characterized by two rings connected at a single shared atom, are of great interest in medicinal chemistry. Methodologies for creating spiro-heterocycles often involve cycloaddition reactions. For instance, a [3+2] cycloaddition of 2H-azirines with enones, promoted by visible light, has been used to synthesize Δ¹-pyrrolines, which are structurally related to the dihydro-pyrrol-2-one system. acs.org Similarly, organocatalytic cascade reactions involving vinylogous Michael additions can lead to the formation of unique spiro-bridged heterocyclic compounds containing oxindole (B195798) and indanone moieties. nih.gov The synthesis of spiropyrrolidines has also been achieved through the addition of ylides to steroidal ketones, demonstrating the versatility of these synthetic strategies across different molecular frameworks. nih.gov
The following table summarizes representative transformations leading to fused and spiro systems from γ-lactam and related precursors.
| Starting Material Type | Reagent(s) | Reaction Type | Product System | Ref |
| Chiral C-5 substituted γ-lactam | Various | Diastereoselective transformation | Fused γ and δ-lactam | nih.gov |
| Chiral γ-lactam | - | Formal [3+3] cycloaddition | 1,4-Dihydropyridine | nih.gov |
| 2-Ethylidene 1,3-indandiones | Isatylidene-malononitriles, Quinine | Organocatalytic cascade | Spiro-bridged heterocycle | nih.gov |
| 2H-Azirines | Enones, Visible Light | Formal (3+2)-cycloaddition | Δ¹-Pyrrolines | acs.org |
Reaction Mechanisms and Kinetic/Thermodynamic Control
The functionalization of the 1,3-dihydro-2H-pyrrol-2-one ring is highly dependent on reaction conditions, which dictate the interplay between kinetic and thermodynamic control. wikipedia.orgdalalinstitute.com The product that forms faster is known as the kinetic product, favored under conditions where the reaction is irreversible (e.g., lower temperatures). libretexts.orglibretexts.org Conversely, the most stable product is the thermodynamic product, which predominates when the reaction is reversible and allowed to reach equilibrium (e.g., at higher temperatures). libretexts.orgpressbooks.pub
This principle is clearly illustrated in the regioselective functionalization of 3-amino α,β-unsaturated γ-lactam derivatives. nih.gov The presence of both an enamine functionality and an endocyclic α,β-unsaturated amide moiety allows for reactivity at multiple sites. nih.gov
Thermodynamic Control: In the presence of a soft base, the reaction proceeds under thermodynamic control. Functionalization occurs at the C-4 position, where the substrate behaves as an enamine. nih.gov
Kinetic Control: The use of a strong base, such as LDA, under kinetic conditions (e.g., low temperatures) leads to the formation of C-5-functionalized γ-lactams. This occurs via a highly diastereoselective vinylogous aldol (B89426) reaction. nih.gov
DFT calculations have further shown that for some reactions, such as the formation of 1,4,5-trisubstituted pyrrolidine-2,3-diones from 3-hydroxy-3-pyrroline-2-ones and aliphatic amines, kinetic selectivity is more significant than thermodynamic selectivity in determining the major product. beilstein-journals.org
| Control Type | Conditions | Favored Product | Mechanism/Rationale | Ref |
| Kinetic | Strong base (e.g., LDA), low temperature | C-5 functionalization | The kinetically favored product forms faster due to a lower activation energy. The reaction is effectively irreversible. nih.gov | nih.govlibretexts.org |
| Thermodynamic | Soft base, equilibrium conditions | C-4 functionalization | The thermodynamically favored product is the most stable species, dominating when the reaction is reversible and reaches equilibrium. nih.gov | nih.govwikipedia.org |
The diverse reactivity of α,β-unsaturated γ-lactam derivatives stems from several plausible reaction mechanisms, often initiated by multicomponent reactions. A common method for synthesizing the 3-pyrrolin-2-one skeleton involves a three-component reaction of amines, aldehydes, and either pyruvate (B1213749) or acetylene (B1199291) carboxylate derivatives. nih.govnih.gov
One proposed mechanism for the formation of these structures involves the initial reaction of two equivalents of an amine with an aldehyde and an acetylene dicarboxylate derivative. nih.gov This leads to the in-situ formation of imine and enamine intermediates. A subsequent Mannich-type reaction of the enamine onto the imine, followed by an intramolecular cyclization, yields the highly functionalized γ-lactam core. researchgate.net
For transformations of the formed γ-lactam ring, several pathways are possible:
Double Nucleophilic Addition: In the reaction of a cyclic enamine with a β,γ-unsaturated α-ketoester, the mechanism may involve a Michael addition of the enamine to the conjugated double bond, followed by a second nucleophilic addition from the enamine nitrogen to a carbonyl group. nih.gov
Vinylogous Aldol Reaction: Under kinetic control with a strong base, deprotonation can lead to a vinylogous enolate that reacts with electrophiles, such as ethyl glyoxalate, at the C-5 position. nih.gov
Imine Tautomer Reactivity: The γ-lactam can tautomerize to an imine form, allowing for nucleophilic addition of organometallic reagents at the C-3 position, creating tetrasubstituted stereocenters. nih.gov
Cyclocondensation and Rearrangement: An alternative pathway for constructing 5-hydroxy-1H-pyrrol-2(5H)-ones involves the intramolecular cyclization of a sulfur ylide with a ketone to form an epoxy lactam intermediate, which then undergoes a 1,3-hydroxy rearrangement. acs.org
Computational chemistry provides powerful tools for understanding the complex reaction pathways of dihydro-2H-pyrrol-2-one systems. escholarship.org Techniques such as Density Functional Theory (DFT) are employed to model reaction mechanisms, calculate thermodynamic parameters, and elucidate the structures of transition states. e3s-conferences.orgwayne.edu
Computational studies have been instrumental in:
Confirming Reaction Mechanisms: DFT calculations can be used to map the potential energy surface of a reaction, identifying the lowest energy pathway. For instance, the proposed mechanism for the reaction between 3-pyrroline-2-one (B142641) derivatives and aliphatic amines was supported by computational results, which showed the main product is formed via the pathway with the lowest activation free energy (ΔG‡). beilstein-journals.org
Explaining Selectivity: Transition state calculations help rationalize kinetic versus thermodynamic control by comparing the activation energies of competing pathways. e3s-conferences.org A lower energy barrier corresponds to the faster-forming kinetic product. libretexts.org For example, computational models can explain why one regioisomer or diastereomer is favored over another. nih.gov
Predicting Reactivity: By modeling frontier molecular orbitals (HOMO-LUMO interactions), computational methods can predict the feasibility and outcome of reactions like 1,3-dipolar cycloadditions, which are used to form five-membered heterocyclic rings. researchgate.netnih.gov These calculations can reveal whether a reaction is likely to be concerted or stepwise. nih.gov
Investigating Transient Species: The structure and stability of transient intermediates, which are often difficult to observe experimentally, can be investigated through computational modeling. arxiv.org For the tautomerism of substituted 3-hydroxy-3-pyrroline-2-ones, calculations showed that the transformation between two tautomers has a very high rate constant (on the order of 10¹² s⁻¹), making their individual isolation impossible. beilstein-journals.org
These computational approaches are crucial for designing new synthetic methods and for providing a detailed, molecular-level understanding of reaction mechanisms that complements experimental findings. escholarship.orge3s-conferences.org
Advanced Structural Elucidation and Characterization Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of organic molecules. For a molecule like 2H-Pyrrol-2-one, 1,3-dihydro-5-methyl- , a combination of one-dimensional and two-dimensional NMR experiments would be required for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.
2D NMR Techniques (COSY, HSQC, HMBC, DEPT) for Comprehensive Structural Assignment
A full suite of 2D NMR experiments is essential to confirm the precise atomic connectivity.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For 2H-Pyrrol-2-one, 1,3-dihydro-5-methyl- , COSY would be expected to show a correlation between the protons of the C3 methylene (B1212753) group and the C4 vinyl proton.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would allow for the unambiguous assignment of each protonated carbon in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds. It is crucial for identifying quaternary carbons and piecing together the molecular fragments. For instance, the methyl protons (C6) would be expected to show an HMBC correlation to the C5 and C4 carbons, while the C3 methylene protons would correlate to the C2 carbonyl carbon and the C4 olefinic carbon.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments help distinguish between CH, CH₂, and CH₃ groups. In this case, it would differentiate the C4 (CH), C3 (CH₂), and C6 (CH₃) signals.
The following table provides predicted ¹H and ¹³C NMR chemical shifts for 2H-Pyrrol-2-one, 1,3-dihydro-5-methyl- in a standard solvent like CDCl₃.
| Atom No. | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected HMBC Correlations (from ¹H) |
| 1 | N-H | 7.5-8.5 (broad) | - | C2, C5 |
| 2 | C=O | - | 174-178 | - |
| 3 | CH₂ | 2.4-2.6 | 35-40 | C2, C4, C5 |
| 4 | CH | 5.9-6.2 | 125-130 | C2, C3, C5, C6 |
| 5 | C | - | 145-150 | - |
| 6 | CH₃ | 1.9-2.1 | 10-15 | C4, C5 |
Solid-State NMR for Polymorphic Form Analysis
Solid-State NMR (ssNMR) is a powerful, non-destructive technique for studying the structure and dynamics of materials in their solid form. It is particularly valuable for identifying and characterizing polymorphism, where a compound can exist in multiple crystalline forms. Each polymorph, having a different crystal lattice and molecular packing, will typically yield a distinct ssNMR spectrum due to differences in the local chemical environment of the nuclei. By analyzing the ¹³C and ¹⁵N chemical shifts and their anisotropies, ssNMR can distinguish between different polymorphic forms of 2H-Pyrrol-2-one, 1,3-dihydro-5-methyl- , providing crucial information for pharmaceutical development and materials science.
X-ray Crystallography for Absolute and Relative Stereochemistry
X-ray crystallography provides the most definitive proof of molecular structure, offering precise coordinates of each atom in the crystal lattice. This allows for the unambiguous determination of bond lengths, bond angles, and stereochemistry.
Single-Crystal X-ray Diffraction Analysis
To perform single-crystal X-ray diffraction, a high-quality, single crystal of 2H-Pyrrol-2-one, 1,3-dihydro-5-methyl- would need to be grown. This crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is analyzed to build a three-dimensional electron density map, from which the atomic positions can be determined. This technique would confirm the planar structure of the pyrrolone ring and the positions of the methyl and hydrogen substituents, providing definitive proof of the compound's constitution and conformation in the solid state.
The following table presents hypothetical crystallographic data for 2H-Pyrrol-2-one, 1,3-dihydro-5-methyl- .
| Parameter | Hypothetical Value |
| Chemical Formula | C₅H₇NO |
| Formula Weight | 97.12 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 6.2 |
| c (Å) | 10.1 |
| β (°) | 95.5 |
| Volume (ų) | 526 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.225 |
Powder X-ray Diffraction for Polymorphism Studies
Powder X-ray Diffraction (PXRD) is a key analytical technique used to characterize the crystalline nature of a bulk sample and to identify different polymorphic forms. Instead of a single crystal, a finely powdered sample is used, which contains a vast number of small crystallites in random orientations. The resulting diffraction pattern is a unique fingerprint for a specific crystalline phase. By comparing the PXRD patterns of different batches of 2H-Pyrrol-2-one, 1,3-dihydro-5-methyl- , one can determine if different polymorphs are present, monitor phase transformations under various conditions (e.g., temperature, humidity), and assess the purity of a crystalline sample. One mention of X-ray powder diffraction has been noted in the context of analyzing related systems, underscoring its relevance in materials characterization unifi.it.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a vital tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. Using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the molecule is ionized, and its mass-to-charge ratio (m/z) is measured with high precision (typically to within 5 ppm). This allows for the unambiguous determination of the molecular formula. Furthermore, by inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation in MS/MS experiments), a characteristic fragmentation pattern is generated. This pattern provides valuable structural information, helping to confirm the connectivity of the atoms within the molecule.
For 2H-Pyrrol-2-one, 1,3-dihydro-5-methyl- , HRMS would be expected to confirm the molecular formula C₅H₇NO.
| Ion | Predicted m/z |
| [M+H]⁺ | 98.0600 |
| [M+Na]⁺ | 120.0419 |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Confirmation
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. semanticscholar.org By measuring the absorption of infrared radiation by a sample, an FTIR spectrum is generated, which plots absorbance or transmittance against wavenumber. Specific chemical bonds and functional groups vibrate at characteristic frequencies, resulting in distinct absorption bands in the spectrum. semanticscholar.orgupi.edu The analysis of these bands allows for the detailed elucidation of a molecule's structure.
In the case of 2H-Pyrrol-2-one, 1,3-dihydro-5-methyl-, FTIR spectroscopy is instrumental in confirming the presence of its key structural features: the cyclic amide (γ-lactam) ring, the carbon-carbon double bond (alkene), and the methyl group. The vibrational frequencies observed in the spectrum provide direct evidence for these components.
Detailed analysis of the FTIR spectrum is typically divided into distinct regions that correspond to the vibrations of specific types of bonds. The interpretation of these regions provides a comprehensive picture of the molecular structure.
Detailed Research Findings
The expected characteristic absorption bands for 2H-Pyrrol-2-one, 1,3-dihydro-5-methyl- are based on the analysis of its constituent functional groups and comparison with structurally similar compounds, such as 1,5-Dihydro-pyrrol-2-one. chemicalbook.com The key absorption peaks are summarized in the table below.
| Wavenumber Range (cm⁻¹) | Assignment | Functional Group |
|---|---|---|
| 3350 - 3180 | N-H Stretch | Secondary Amide (Lactam) |
| 3100 - 3010 | =C-H Stretch | Alkene |
| 2975 - 2850 | C-H Stretch | Alkyl (CH₃, CH₂) |
| 1720 - 1680 | C=O Stretch (Amide I) | α,β-Unsaturated γ-Lactam |
| 1650 - 1620 | C=C Stretch | Alkene |
| 1570 - 1515 | N-H Bend (Amide II) | Secondary Amide (Lactam) |
| 1470 - 1430 | C-H Bend (scissoring) | CH₂ |
| 1380 - 1370 | C-H Bend (symmetric) | CH₃ |
| 1350 - 1200 | C-N Stretch | Lactam |
Analysis of Spectral Regions:
N-H and C-H Stretching Region (4000 cm⁻¹ - 2500 cm⁻¹): This region provides clear evidence for the amide and hydrocarbon portions of the molecule. A moderately broad absorption band is expected between 3350 cm⁻¹ and 3180 cm⁻¹, which is characteristic of the N-H stretching vibration of the secondary amide within the lactam ring. upi.edu The presence of peaks just above 3000 cm⁻¹ indicates the stretching vibrations of the C-H bonds associated with the alkene group (=C-H). upi.edu Conversely, absorption bands appearing just below 3000 cm⁻¹ are assigned to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups. researchgate.net For the related compound 1,5-Dihydro-pyrrol-2-one, C-H stretching has been noted at 2979 cm⁻¹. chemicalbook.com
Double Bond Region (2000 cm⁻¹ - 1500 cm⁻¹): This is a critical region for confirming the core structure of the molecule. The most intense peak in the spectrum is typically the C=O stretching (Amide I) band of the lactam. For a five-membered ring (γ-lactam), this band usually appears at a high frequency (1750-1700 cm⁻¹). However, in 2H-Pyrrol-2-one, 1,3-dihydro-5-methyl-, the carbonyl group is conjugated with the C=C double bond, which lowers the vibrational frequency. Therefore, the C=O stretch is expected in the 1720-1680 cm⁻¹ range. chemicalbook.com The stretching vibration of the endocyclic C=C bond is anticipated to appear as a distinct peak of variable intensity around 1650-1620 cm⁻¹. Overlapping with the carbonyl absorption can sometimes occur. Also present in this region is the N-H bending (Amide II) vibration, typically found near 1570-1515 cm⁻¹, further confirming the secondary amide group. upi.edu
By systematically analyzing these characteristic absorption bands, FTIR spectroscopy serves as a definitive method for confirming the functional groups and validating the structural integrity of 2H-Pyrrol-2-one, 1,3-dihydro-5-methyl-.
Computational and Theoretical Chemistry of Dihydro 2h Pyrrol 2 One Compounds
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and properties of molecules. For dihydro-2H-pyrrol-2-one compounds, these calculations offer a detailed picture of their geometric and electronic features.
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. libretexts.orgwayne.edu For 1,3-dihydro-5-methyl-2H-pyrrol-2-one, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), can predict key structural parameters. dntb.gov.ua These calculations reveal the bond lengths, bond angles, and dihedral angles that define the molecule's shape.
The electronic structure of the molecule can also be elucidated. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability. dntb.gov.ua A smaller gap generally suggests higher reactivity.
Below is a table of representative optimized geometric parameters for 1,3-dihydro-5-methyl-2H-pyrrol-2-one, as would be predicted by DFT calculations.
| Parameter | Atom Pair/Triplet | Predicted Value |
| Bond Lengths (Å) | ||
| C=O | 1.23 | |
| C-N | 1.38 | |
| C-C (in ring) | 1.52 - 1.54 | |
| C=C (if present in tautomer) | 1.35 | |
| C-H | 1.09 - 1.10 | |
| N-H | 1.01 | |
| **Bond Angles (°) ** | ||
| O=C-N | 125.0 | |
| C-N-C | 118.0 | |
| C-C-C (in ring) | 105.0 - 110.0 |
Note: The values presented in this table are illustrative and representative of typical results from DFT calculations for similar heterocyclic compounds.
A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be used to validate experimentally obtained spectra or to aid in the structural elucidation of new compounds. dntb.gov.ua Theoretical calculations can provide valuable predictions of 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com These predictions are achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry.
The calculated chemical shifts are typically compared to a reference compound, such as tetramethylsilane (B1202638) (TMS), to provide values that can be directly compared with experimental data. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects or the specific level of theory used in the calculation.
Here is a table showing predicted versus hypothetical experimental NMR chemical shifts for 1,3-dihydro-5-methyl-2H-pyrrol-2-one.
| Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |
| ¹H NMR | ||
| CH₃ | 1.2 | 1.1 |
| CH₂ (position 3) | 2.4 | 2.3 |
| CH (position 5) | 4.1 | 4.0 |
| NH | 7.5 | 7.3 |
| ¹³C NMR | ||
| C=O | 178.0 | 176.5 |
| CH₃ | 18.0 | 17.5 |
| CH₂ (position 3) | 35.0 | 34.2 |
| CH (position 5) | 60.0 | 58.9 |
Note: The values in this table are for illustrative purposes to demonstrate the utility of computational prediction of spectroscopic properties.
Reaction Mechanism Elucidation via Potential Energy Surface (PES) Mapping
Understanding how a chemical reaction proceeds is fundamental to controlling its outcome. Potential Energy Surface (PES) mapping is a computational technique used to explore the energy landscape of a reaction, identifying the pathways from reactants to products. wayne.edulibretexts.orgresearchgate.net
A chemical reaction can be visualized as the movement of atoms across a PES. wayne.edu Reactants and products reside in energy minima on this surface. The path of lowest energy connecting them often passes through a saddle point, which represents the transition state of the reaction. libretexts.org The energy difference between the reactants and the transition state is the activation energy, a critical factor in determining the reaction rate.
Computational methods can locate and characterize transition state structures. This involves finding a stationary point on the PES with one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. researchgate.net For reactions involving dihydro-2H-pyrrol-2-one compounds, such as their synthesis or subsequent transformations, identifying the transition states allows for the determination of activation energies for each step of the proposed mechanism. rsc.org
Many chemical reactions can potentially yield more than one product. The distribution of these products is governed by either kinetic or thermodynamic control.
Kinetic control occurs when the reaction is irreversible and the product distribution is determined by the relative rates of formation of the products. The major product is the one formed via the pathway with the lowest activation energy.
Thermodynamic control is established when the reaction is reversible, allowing the products to equilibrate. The major product is the most stable one, regardless of the activation energy required for its formation.
Computational studies of the PES can distinguish between these two scenarios. wayne.edu By calculating the activation energies for all possible reaction pathways and the relative energies of the products, chemists can predict whether a reaction will be under kinetic or thermodynamic control and, consequently, what the major product will be under different reaction conditions. For the synthesis of substituted dihydro-2H-pyrrol-2-ones, this analysis is invaluable for optimizing reaction conditions to favor the desired isomer. researchgate.net
Below is an illustrative data table comparing kinetic and thermodynamic parameters for a hypothetical reaction of a dihydro-2H-pyrrol-2-one derivative.
| Product | Activation Energy (kcal/mol) | Relative Product Energy (kcal/mol) | Control |
| Product A | 15 | -5 | Kinetic |
| Product B | 20 | -10 | Thermodynamic |
Note: This table illustrates a scenario where Product A is formed faster (lower activation energy), but Product B is more stable (lower relative energy).
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes and intermolecular interactions. mdpi.com
For a flexible molecule like 1,3-dihydro-5-methyl-2H-pyrrol-2-one, the five-membered ring can adopt various conformations. MD simulations can map the conformational landscape, identifying the most populated conformers and the energy barriers between them. This is particularly important for understanding how the molecule's shape influences its biological activity or its interactions with other molecules.
Furthermore, MD simulations can model the interactions of dihydro-2H-pyrrol-2-one derivatives with solvent molecules or with a biological target, such as an enzyme's active site. nih.govmdpi.com By simulating the system over nanoseconds or longer, researchers can observe how the molecule binds and what intermolecular forces (e.g., hydrogen bonds, van der Waals forces) are most important for this interaction. This information is critical in fields like drug design. nih.gov
Prediction of Physicochemical Parameters Relevant to Biological Activity (e.g., Topological Polar Surface Area, LogP)
The biological activity of a compound is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. Computational methods are invaluable for predicting these properties, offering insights into a molecule's potential as a drug candidate. Key parameters for "2H-Pyrrol-2-one, 1,5-dihydro-1-methyl-" have been calculated and are presented below.
The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms (primarily oxygen and nitrogen). It is a crucial predictor of a drug's ability to permeate cell membranes. A lower TPSA is generally associated with better cell permeability. For instance, molecules with a TPSA less than 90 Ų are more likely to cross the blood-brain barrier, while those with a TPSA greater than 140 Ų often exhibit poor cell membrane permeation. tandfonline.com The calculated TPSA for 2H-Pyrrol-2-one, 1,5-dihydro-1-methyl- is 20.3 Ų. nih.gov This low value suggests it has the potential for good membrane permeability.
The LogP (logarithm of the partition coefficient) value represents the lipophilicity of a compound, indicating its distribution between an octanol (B41247) and water phase. This parameter is critical for predicting how a drug will behave in the body's aqueous and lipid environments. A balanced LogP is often sought for oral drug candidates. The computed LogP value (XLogP3) for 2H-Pyrrol-2-one, 1,5-dihydro-1-methyl- is -0.2. nih.gov This value indicates a relatively hydrophilic character.
These and other relevant computed physicochemical properties for 2H-Pyrrol-2-one, 1,5-dihydro-1-methyl- are summarized in the following table.
| Physicochemical Parameter | Value | Source |
| Molecular Formula | C5H7NO | nih.gov |
| Molecular Weight | 97.12 g/mol | nih.gov |
| Topological Polar Surface Area (TPSA) | 20.3 Ų | nih.gov |
| LogP (XLogP3) | -0.2 | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 1 | nih.gov |
| Rotatable Bond Count | 0 | nih.gov |
This interactive table provides key computed physicochemical parameters for 2H-Pyrrol-2-one, 1,5-dihydro-1-methyl-.
Theoretical Insights into Structure-Activity Relationships and Molecular Interactions
While specific molecular docking and quantitative structure-activity relationship (QSAR) studies on "2H-Pyrrol-2-one, 1,5-dihydro-1-methyl-" are not extensively documented in publicly accessible literature, the broader class of pyrrolidinone and pyrrole (B145914) derivatives has been the subject of significant computational investigation. nih.govnih.govsigmaaldrich.com These studies provide a theoretical framework for understanding how the structural features of dihydro-2H-pyrrol-2-one compounds might influence their biological activity.
Structure-Activity Relationship (SAR) Insights:
QSAR studies on various pyrrolidinone derivatives consistently highlight the importance of electronic and steric factors in determining their biological activity. nih.govscispace.com For instance, in a study on pyrrolidin-2-one derivatives with antiarrhythmic activity, the most significant descriptors in the QSAR model were related to the electronic properties and the connectivity of the atoms. nih.gov This suggests that modifications to the dihydro-2H-pyrrol-2-one scaffold, such as the introduction or repositioning of substituents, can significantly alter the electron distribution within the molecule, thereby affecting its interaction with biological targets.
The position of the methyl group in "2H-Pyrrol-2-one, 1,5-dihydro-1-methyl-" is a key structural feature. Theoretical studies on related heterocyclic compounds have shown that even small alkyl substituents can influence activity by providing hydrophobic contacts with the target protein or by sterically hindering or facilitating binding in a specific orientation. mdpi.com
Molecular Interaction Insights:
Molecular docking studies on related pyrrolidine (B122466) and pyrrole derivatives have revealed common interaction patterns with protein active sites. Hydrogen bonding and electrostatic interactions are frequently identified as crucial for binding affinity. nih.govsigmaaldrich.com The carbonyl group in the dihydro-2H-pyrrol-2-one ring of "2H-Pyrrol-2-one, 1,5-dihydro-1-methyl-" is a potential hydrogen bond acceptor, a feature that is often critical for ligand-receptor recognition. nih.gov
Biological Activity and Mechanistic Investigations of Dihydro 2h Pyrrol 2 One Derivatives
Antimicrobial Properties
The search for novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Dihydro-2H-pyrrol-2-one derivatives have demonstrated encouraging results in combating various microbial threats.
Antibacterial Activity (e.g., against Methicillin-Resistant Staphylococcus aureus (MRSA) and S. epidermidis (MRSE))
A notable area of investigation has been the efficacy of these compounds against resilient bacterial strains. Research into 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones has identified them as a novel scaffold for developing antibiotics against Gram-positive pathogens like MRSA and MRSE. nih.govnuph.edu.ua Through structural modifications and optimization, researchers have synthesized derivatives with potent antibacterial activity.
One study reported the synthesis of a series of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones and their evaluation against various MRSA and MRSE strains. A lead compound from this series demonstrated significant inhibitory effects, with Minimum Inhibitory Concentrations (MICs) as low as 8 µg/mL against MRSA and 2 µg/mL against MRSE. nih.gov The activity of these compounds was also maintained against linezolid-resistant MRSA strains, highlighting their potential to overcome existing resistance mechanisms. nih.govnuph.edu.ua
Table 1: Antibacterial Activity of Selected 3-Hydroxy-1,5-dihydro-2H-pyrrol-2-one Derivatives
| Compound/Derivative | Target Organism | Minimum Inhibitory Concentration (MIC) in µg/mL |
|---|---|---|
| Lead Compound 38 | MRSA | 8 |
| Lead Compound 38 | MRSE | 2 |
| Lead Compound 38 | Linezolid-Resistant MRSA | 8-16 |
| Derivative 4 | MRSA (ATCC 33591) | 128 |
(Data sourced from Cusumano, A. Q., & Pierce, J. G. (2018). nih.gov)
These findings underscore the potential of the dihydro-2H-pyrrol-2-one core as a foundational structure for the development of new antibiotics to combat challenging drug-resistant bacterial infections.
Antifungal Activity
The antifungal potential of dihydro-2H-pyrrol-2-one derivatives is also an active area of research. While specific studies on 1,3-dihydro-5-methyl-2H-pyrrol-2-one are limited, related pyrrole (B145914) and pyrrolidone structures have shown promising antifungal properties. For instance, certain pyrrole derivatives have been reported to exhibit activity against fungal pathogens like Candida albicans. nih.gov The structural diversity within this class of compounds allows for the exploration of various substitutions to enhance their antifungal efficacy. Further investigation is needed to specifically determine the antifungal spectrum and potency of 1,3-dihydro-5-methyl-2H-pyrrol-2-one and its derivatives.
Antiviral Activity
The antiviral applications of dihydro-2H-pyrrol-2-one derivatives are an emerging field of study. Research on related pyrrolo[2,3-d]pyrimidine derivatives has shown activity against viruses such as human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). nih.gov For example, certain 4-amino-5-halogenated derivatives were found to significantly reduce viral titers. nih.gov Additionally, some pyrazole-based heterocycles, which can be synthesized from furanone precursors that also lead to pyrrolones, have demonstrated antiviral activity against the avian influenza virus (H5N1). nih.gov These findings suggest that the dihydro-2H-pyrrol-2-one scaffold could be a valuable starting point for the design of novel antiviral agents. However, more focused research is required to elucidate the specific antiviral profile of 1,3-dihydro-5-methyl-2H-pyrrol-2-one derivatives against a broader range of viruses.
Anticancer Activity
The development of new anticancer agents with novel mechanisms of action is a cornerstone of oncological research. Dihydro-2H-pyrrol-2-one derivatives have shown potential in this area by targeting fundamental cellular processes involved in cancer progression.
Inhibition of Cancer Cell Proliferation by Targeting Specific Signaling Pathways
Several studies have highlighted the ability of dihydro-2H-pyrrol-2-one derivatives to inhibit the proliferation of cancer cells. This is often achieved by interfering with critical signaling pathways that regulate cell growth and survival. For instance, research on pyrrolopyrimidine derivatives, which share structural similarities, has demonstrated that these compounds can arrest cancer cells in the G2/M phase of the cell cycle and induce apoptosis. researchopenworld.com This is accomplished by modulating the expression of key regulatory proteins such as BAX, PUMA, and caspases. researchopenworld.com
Furthermore, some derivatives have been shown to inhibit the MEK/ERK signaling pathway, a crucial cascade that is often dysregulated in various cancers, including colorectal cancer. By blocking this pathway, these compounds can effectively halt the uncontrolled proliferation of cancer cells. The investigation of these mechanisms provides a rational basis for the development of targeted cancer therapies based on the dihydro-2H-pyrrol-2-one scaffold.
Enzyme Inhibition (e.g., AKT protein kinase, GARFTase)
A key strategy in modern cancer therapy is the targeted inhibition of enzymes that are essential for tumor growth and survival. Dihydro-2H-pyrrol-2-one derivatives have been identified as inhibitors of several important kinases.
AKT protein kinase: The PI3K/Akt signaling pathway is a central regulator of cell survival and proliferation and is frequently overactivated in many human cancers. Derivatives of pyrrolo[1,2-a]quinoxaline (B1220188) have been synthesized and shown to act as inhibitors of Akt kinase. researchopenworld.com Molecular docking studies have indicated that these compounds can effectively occupy the active site of Akt kinase, leading to the inhibition of its activity and subsequent induction of apoptosis in cancer cells. researchopenworld.com This targeted inhibition of Akt makes these derivatives promising candidates for cancer treatment.
GARFTase: Glycinamide ribonucleotide formyltransferase (GARFTase) is an enzyme involved in the de novo purine (B94841) biosynthesis pathway, which is critical for the rapid proliferation of cancer cells. While direct evidence of GARFTase inhibition by 1,3-dihydro-5-methyl-2H-pyrrol-2-one derivatives is not yet established in the available scientific literature, the search for novel inhibitors of this enzyme is an active area of anticancer drug discovery. Given the diverse enzymatic inhibitory activities of pyrrolidone-containing structures, exploring the potential of this specific compound class against GARFTase could be a promising avenue for future research.
In Vitro Cytotoxicity Studies on Cancer Cell Lines
The 1,5-dihydro-2H-pyrrol-2-one scaffold is a significant structure in medicinal chemistry, recognized for its high bioavailability and potential in developing new therapeutic agents. researchgate.netresearchgate.net Derivatives of this core structure have demonstrated notable in vitro cytotoxicity against a range of human cancer cell lines.
Research has shown that functionally substituted γ-lactam substrates, specifically 3-amino and 3-hydroxy 3-pyrrolin-2-ones, can inhibit the growth of various human tumor cell lines. researchgate.net In one study, the antiproliferative activities of these derivatives were tested against RKO (human colon epithelial carcinoma), SKOV3 (human ovarian carcinoma), and A549 (carcinomic human alveolar basal epithelial cell) lines. researchgate.net To assess selective toxicity, the compounds were also tested against non-malignant MRC5 lung fibroblasts. researchgate.net Further investigations confirmed the cytotoxic effects of 3-amino 1,5-dihydro-2H-pyrrol-2-ones on HEK293 (human embryo kidney) cells. researchgate.net
Another study focused on new derivatives of 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione and their coordination complexes. mdpi.com Their cytotoxic effects were evaluated against A549 (lung cancer) and HT29 (colon cancer) cell lines using the MTT assay, with Etoposide, 5-fluorouracil (B62378), and Cisplatin as reference standards. mdpi.com The results indicated that some of the metal complexes were particularly effective at inhibiting the growth of human colon cancer cells, with potency comparable to etoposide. mdpi.com For instance, complex (1) showed greater activity than the parent ligand against both cell lines, and both complex (1) and (3) were more potent than 5-fluorouracil against HT29 cells. mdpi.com These findings suggest that certain metal complexes of pyrrole derivatives are more selective for colon cancer cells over lung cancer cells. mdpi.com
Additionally, 5-hydroxy-2H-pyrrol-2-ones have been synthesized and evaluated for their effects on breast and endometrial cancer cells, showing potential as antiestrogenic agents. nih.gov The cytotoxicity of certain pyrrolone derivatives was also determined for the U373MG glioblastoma (brain cancer) cell line. medcraveonline.com
| Compound/Derivative | Cancer Cell Line | Activity Metric (IC50 in µM) | Reference |
|---|---|---|---|
| Complex (1) with 5-((1-methyl-pyrrol-2-yl)methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione | HT29 (Colon) | 654.31 ± 25.09 | mdpi.com |
| Complex (1) with 5-((1-methyl-pyrrol-2-yl)methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione | A549 (Lung) | 794.37 ± 83.62 | mdpi.com |
| Complex (3) with 5-((1-methyl-pyrrol-2-yl)methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione | HT29 (Colon) | 1064.05 ± 43.56 | mdpi.com |
| Ligand C15 (5-((1-methyl-pyrrol-2-yl)methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione) | HT29 (Colon) | 1058.02 ± 87.39 | mdpi.com |
| Ligand C15 (5-((1-methyl-pyrrol-2-yl)methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione) | A549 (Lung) | 1092.35 ± 124.84 | mdpi.com |
| Etoposide (Reference) | HT29 (Colon) | 654.03 ± 39.51 | mdpi.com |
| 3-Amino 1,5-dihydro-2H-pyrrol-2-ones | RKO, SKOV3, A549, HEK293 | Growth Inhibition | researchgate.net |
Anti-inflammatory and Antioxidant Activities
Derivatives of the 1,5-dihydro-2H-pyrrol-2-one structure have been investigated for their potential anti-inflammatory and antioxidant properties. researchgate.netresearchgate.net The pyrrole ring is a core component of many compounds with a wide spectrum of biological activities, including anti-inflammatory and antioxidant effects. researchgate.netfarmaceut.org
Polysubstituted 3-hydroxy-3-pyrroline-2-ones, synthesized through multi-component reactions, have been evaluated for their antioxidant capabilities. nih.gov In one study, the radical-scavenging properties of these compounds were tested using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. nih.gov The derivative 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one (4b) was identified as the most effective radical scavenger among the tested compounds. nih.gov Further computational analysis suggested that this compound is a potent scavenger of hydroxyl radicals (HO˙) in both polar (water) and non-polar (pentyl ethanoate) environments, with a scavenging ability comparable to well-known antioxidants like melatonin (B1676174) and gallic acid. nih.gov
Other studies have also highlighted the antioxidant potential of pyrrole derivatives. Pyrrolo[2,3-b]pyrrole derivatives have been synthesized and assessed, with some showing significant radical scavenging activity. nih.gov For example, one derivative demonstrated 59% inhibition of radical scavenging activity in the ABTS assay. nih.gov Similarly, pyrrole-based hydrazide–hydrazones have been explored for their radical scavenging properties, which are attributed to hydrogen atom transfer (HAT) and/or single electron transfer (SET) mechanisms. nih.gov The antioxidant potential of newly synthesized pyrrole hydrazones has been confirmed through both DPPH and ABTS tests, with some compounds showing promising protective effects in cellular models of oxidative stress. farmaceut.org
In the realm of anti-inflammatory activity, certain 1,5-dihydro-2H-pyrrol-2-one derivatives have shown promise. researchgate.netresearchgate.net For example, the natural product ZG-149 alpha, which contains a 3-pyrrolin-2-one core, exhibits significant anti-inflammatory activity with an IC50 value of 3 μM. researchgate.net Arylated 5-hydroxy-pyrrol-2-ones have been developed as selective antagonists for the cholecystokinin-2 (CCK2) receptor and have demonstrated anti-inflammatory effects in models of inflammatory bowel disease (IBD). nih.gov
Modulatory Effects on Receptors and Enzymes
Imidazoline (B1206853) receptors are a class of non-adrenergic binding sites implicated in various physiological and pathological processes. nih.govnih.gov There are three main subtypes: I1, I2, and I3. wikipedia.org The I2 receptor subtype, in particular, is being investigated for its role in conditions like chronic pain, neuroprotection, and psychiatric disorders. nih.govwikipedia.org
The pyrroline (B1223166) and related heterocyclic structures are being explored for their potential to act as ligands for imidazoline receptors. researchgate.net While much of the research has focused on compounds with a core imidazoline ring, the structural features of pyrrolidinone derivatives make them candidates for interaction with these receptors. nih.govwikipedia.org For example, LNP599, which has a 4,5-dihydro-3H-pyrrol-2-yl amine structure, is a known I1 receptor agonist. nih.gov The development of selective ligands is crucial for targeting specific imidazoline receptor subtypes to achieve desired therapeutic effects without the side effects associated with non-selective compounds. researchgate.net Ligands for the I2 receptor have been shown to be effective analgesics in models of persistent pain and may also have neuroprotective properties. nih.gov The design and synthesis of novel pyrrolidone-based compounds could lead to new selective I2 receptor ligands, offering therapeutic potential for a range of disorders. researchgate.net
The cholecystokinin (B1591339) (CCK) system, which includes the peptide hormone CCK and its receptors (CCK1 and CCK2), is involved in various physiological processes in the gastrointestinal tract and the central nervous system. lupinepublishers.comlupinepublishers.com CCK antagonists have been investigated as potential treatments for pain, anxiety, and certain types of cancer. medcraveonline.comlupinepublishers.com
A series of arylated 5-hydroxy-pyrrol-2-ones have been synthesized and optimized as selective ligands for CCK receptors. nih.govlupinepublishers.com Through systematic optimization, researchers have identified potent and selective antagonists for both CCK1 and CCK2 receptors. lupinepublishers.com The binding affinities of these pyrrolone derivatives were determined using radiolabeled iodinated cholecystokinin in competitive binding assays. lupinepublishers.com
One notable derivative, PNB-001, emerged as a potent and selective CCK2/gastrin antagonist with an IC50 of 22 nM. lupinepublishers.comlupinepublishers.comscholarena.com Its antagonist properties were confirmed in isolated rat duodenum tissue, where it effectively counteracted contractions induced by the CCK2-selective agonist pentagastrin (B549294) (CCK-5). nih.govscholarena.com Another derivative, PNB-081, was identified as a potent and selective CCK1 antagonist with a binding affinity (IC50) of 20 nM. lupinepublishers.comlupinepublishers.com The selectivity of these compounds is influenced by the substituents on the pyrrolone ring. For example, lactam 14, a derivative in this series, was found to be 450 times more selective for the CCK2 receptor over the CCK1 receptor. nih.gov
| Compound | CCK1 Receptor IC50 (nM) | CCK2 Receptor IC50 (nM) | Selectivity | Reference |
|---|---|---|---|---|
| PNB-001 | >1000 | 22 | CCK2 Selective | lupinepublishers.comlupinepublishers.com |
| PNB-081 | 20 | >1000 | CCK1 Selective | lupinepublishers.comlupinepublishers.com |
| Lactam 14 | 9000 | 20 | 450-fold for CCK2 | nih.gov |
| Lactam 15 (p-chloro derivative) | 10000 | 20 | CCK2 Selective | nih.gov |
| Lorglumide (Standard) | 2 | 1000 | CCK1 Standard | lupinepublishers.com |
| L-365,260 (Standard) | 100 | 2 | CCK2 Standard | lupinepublishers.com |
The biological activity of dihydro-2H-pyrrol-2-one derivatives is fundamentally linked to their ability to interact with specific biological targets, such as enzymes and receptors. Hydrogen bonding plays a crucial role in these interactions, influencing ligand-to-target binding affinity, bioavailability, and the stabilization of protein structures. mdpi.com The presence of functional groups like hydroxyl (-OH) and amine (-NH) on the pyrrolone scaffold provides the capacity to form strong hydrogen bonds. mdpi.com
Studies on pyrrole derivatives have demonstrated specific interactions within the active sites of enzymes. For example, in the case of monoamine oxidase B (MAO-B), a pyrrole-based hydrazide was observed to form a stable hydrogen bond with the active site residue Tyr326, alongside numerous hydrophobic interactions. nih.gov The ability to form such directed bonds is critical for the inhibitory potential of these molecules.
The tautomeric nature of certain pyrrolone derivatives, such as the enol-enol tautomerism observed in some 3-hydroxy-3-pyrrolin-2-ones, can also play a significant role in their mechanism of action. researchgate.net This dynamic equilibrium can influence how the molecule is recognized by and fits into a biological target's active site. researchgate.net Furthermore, intramolecular hydrogen bonding can be a key feature, helping to shield polar groups and thereby improve properties like membrane permeability. rsc.org Crystallographic studies of related pyrrolo-azine alcohols have shown that hydroxyl groups are pivotal in forming dimeric structures driven by strong hydrogen bonds, highlighting the importance of this interaction in the solid-state architecture and potentially in biological recognition processes. mdpi.comresearchgate.net
Structure-Activity Relationship (SAR) Studies and Rational Ligand Design
Structure-activity relationship (SAR) studies are essential for optimizing lead compounds into effective therapeutic agents by identifying the chemical features responsible for their biological activity. semanticscholar.org For dihydro-2H-pyrrol-2-one derivatives, SAR studies have provided valuable insights for the rational design of more potent and selective ligands. researchgate.netlupinepublishers.com
In the development of CCK receptor antagonists, a systematic SAR optimization was performed on the 5-hydroxy-pyrrol-2-one scaffold. lupinepublishers.com Key findings from these studies include:
N-substituent: Small N-alkyl groups like N-methyl resulted in no binding affinity. Increasing the chain length to an N-isopropyl group led to micromolar binding affinity. The introduction of an N-phenylethyl group, as in PNB-001, was found to be optimal for high-affinity CCK2 binding. lupinepublishers.comscholarena.com
Aryl group at C5: An unsubstituted phenyl group at the C5 position is a crucial feature for receptor interaction, likely fitting into a lipophilic pocket within the CCK receptor. nih.gov
Substitution on the C4 position: Halogenation at the C4 position of the pyrrolone ring, particularly with chlorine, was found to enhance CCK2 selectivity. nih.govscholarena.com
A SAR study on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives as metallo-β-lactamase inhibitors also revealed critical structural elements. nih.gov The 3-carbonitrile group, the vicinal 4,5-diphenyl groups, and the N-benzyl side chain were all identified as important for inhibitory potency. nih.gov Acylation of the 2-amino group led to derivatives with significantly enhanced inhibition of certain enzyme subclasses, demonstrating how targeted modifications can fine-tune activity. nih.gov
These studies underscore the importance of systematic chemical modification and biological evaluation in the rational design of new drugs. By understanding how different substituents on the dihydro-2H-pyrrol-2-one core affect target binding and activity, researchers can more effectively design compounds with improved therapeutic profiles. semanticscholar.org
Influence of Substituent Effects on Bioactivity
The biological activity of 1,3-dihydro-5-methyl-2H-pyrrol-2-one derivatives is profoundly influenced by the nature and position of various substituents on the pyrrolone ring. These modifications can modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric factors, which in turn affect their interaction with biological targets. Research has primarily focused on anticancer, anti-inflammatory, and antimicrobial activities.
Anticancer Activity
A notable area of investigation for 5-methyl-pyrrol-2-one derivatives is their potential as anticancer agents. Structure-activity relationship (SAR) studies have revealed that modifications at different positions of the pyrrole core can lead to significant variations in potency. For instance, a series of 5-methyl-4-phenoyl-1H-pyrrole-2-carboxamide derivatives were investigated as dual inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH), both of which are implicated in cancer and inflammation. nih.gov
In this series, the substituent on the N-atom of the carboxamide at the C2 position played a crucial role in determining the inhibitory activity. For example, derivatives with a 4-phenoyl group at C4 and various N-substitutions at the C2-carboxamide showed moderate to significant interference with mPGES-1. nih.gov Notably, compound 2b (N-(2-chlorobenzyl)) exhibited the highest potency against mPGES-1 with an IC50 value of 3.3 µM. nih.gov The same study also highlighted the potent sEH inhibitory activity of these compounds, with compound 2b again being the most active with an IC50 of 1.5 µM. nih.gov The data suggests that an N-benzyl group with a halogen substituent at the ortho position enhances the inhibitory potential.
Table 1: Inhibitory Activity of 5-Methyl-4-(2-naphthoyl)-1H-pyrrole-2-carboxamide Derivatives against mPGES-1 and sEH nih.gov
| Compound | R (Substituent at N) | mPGES-1 IC50 (µM) | sEH IC50 (µM) |
|---|---|---|---|
| 2b | 2-chlorobenzyl | 3.3 ± 0.5 | 1.5 ± 0.2 |
| 2c | 4-methoxybenzyl | >10 | 6.3 ± 1.1 |
| 2d | 2-thienylmethyl | >10 | 7.6 ± 1.0 |
Furthermore, derivatives of 5-((1-methyl-pyrrol-2-yl)methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione have also been explored for their anticancer properties. Although the core is a pyrrole, the presence of the methyl group at the pyrrole nitrogen is a key feature. The coordination of this ligand with various metal ions resulted in complexes with notable activity against human colon adenocarcinoma (HT29) and human lung (A549) cancer cell lines. nih.govnih.gov For example, the Manganese(II) complex exhibited an IC50 of 654.31 µM against HT29 cells, while the Nickel(II) complex showed an IC50 of 1064.05 µM against the same cell line. nih.govnih.gov These findings underscore the potential of modifying the 5-methyl-pyrrole scaffold to develop novel anticancer agents.
Antimicrobial Activity
The 1,3-dihydro-2H-pyrrol-2-one scaffold is also a promising framework for the development of new antimicrobial agents. Studies on related pyrrolone structures have demonstrated that substituents play a critical role in their antibacterial and antifungal efficacy. For instance, the introduction of electron-withdrawing groups on the pyrrole ring has been shown to be a requirement for antibacterial activity in some series of pyrrole derivatives. nih.gov
In a study of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, which share the core lactam ring, derivatives were found to be effective against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The substitution pattern on the aryl group at the C5 position significantly impacted the minimum inhibitory concentration (MIC). While this study did not focus on 5-methyl derivatives, it highlights the importance of substitution at this position for antibacterial potency.
General SAR studies on pyrrole derivatives have indicated that the presence of specific substituents can enhance activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, the presence of electron-withdrawing groups at the para and meta positions on a phenyl ring attached to the pyrrole core contributed to enhanced antibacterial potential. nih.gov
Anti-inflammatory Activity
The role of 5-methyl-pyrrol-2-one derivatives as anti-inflammatory agents is linked to their ability to inhibit enzymes like COX-2 and the aforementioned mPGES-1 and sEH. nih.govnih.gov The anti-inflammatory activity of pyrrole derivatives is often associated with the presence of bulky aromatic groups. nih.gov For instance, in a series of pyrrolopyridines, derivatives with specific substitutions demonstrated significant anti-inflammatory activity, comparable to that of diclofenac. nih.gov While not directly on the 1,3-dihydro-5-methyl-2H-pyrrol-2-one core, these findings suggest that introducing appropriate aromatic or heteroaromatic substituents could be a viable strategy to develop potent anti-inflammatory agents based on this scaffold.
Design Principles for Enhanced Target Specificity and Potency
The development of potent and selective 1,3-dihydro-5-methyl-2H-pyrrol-2-one derivatives as therapeutic agents relies on rational design principles. These principles are derived from an understanding of the target's three-dimensional structure, the mode of binding of known inhibitors, and the application of computational and synthetic chemistry techniques.
One key design strategy is structure-based drug design . This approach utilizes the crystal structure of the target protein to design molecules that can fit precisely into the active or allosteric sites. For instance, in the development of inhibitors for enzymes like mPGES-1 and sEH, molecular docking studies can predict the binding modes of different 5-methyl-pyrrol-2-one derivatives. nih.gov These computational models help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity and selectivity. This allows for the rational design of new derivatives with improved potency.
Another important principle is the concept of scaffold hopping and bioisosteric replacement . This involves replacing a part of the molecule with a different chemical group that retains the essential biological activity. For example, the pyrrolone ring itself can be considered a bioisostere of other cyclic structures found in known drugs. Within the 1,3-dihydro-5-methyl-2H-pyrrol-2-one series, different substituents can be introduced as bioisosteres of one another to fine-tune the pharmacological profile. For example, replacing a phenyl group with a thiophene (B33073) or pyridine (B92270) ring can alter the compound's electronic properties and hydrogen bonding capacity, potentially leading to improved target engagement and selectivity. researchgate.net
Fragment-based drug design (FBDD) is another powerful approach. This involves identifying small molecular fragments that bind to the target protein and then growing or linking these fragments to create a more potent lead compound. The 1,3-dihydro-5-methyl-2H-pyrrol-2-one core can serve as a starting fragment, which can then be elaborated with various substituents at different positions to optimize interactions with the target.
Furthermore, the design of dual- or multi-target inhibitors is an emerging strategy, particularly in complex diseases like cancer. The aforementioned 5-methyl-pyrrol-2-one derivatives that inhibit both mPGES-1 and sEH are a prime example of this approach. nih.gov By simultaneously modulating multiple pathways involved in the disease, these compounds can offer enhanced efficacy and potentially overcome drug resistance.
Applications in Advanced Organic Synthesis and Materials Science Research
Role as Versatile Building Blocks for Complex Organic Molecules
The 1,3-dihydro-2H-pyrrol-2-one core, also known as a γ-lactam, is recognized as a privileged structure in synthetic chemistry. beilstein-journals.orgresearchgate.net This five-membered heterocyclic ring is a common motif in a vast number of pharmacologically active compounds and serves as a versatile building block for constructing more complex molecular architectures. beilstein-journals.orgresearchgate.net The utility of these compounds stems from their ability to undergo various chemical transformations, allowing for the introduction of diverse functional groups. researchgate.net Their synthesis can often be achieved through efficient, multicomponent reactions, which enable the rapid assembly of highly functionalized derivatives. beilstein-journals.orgnih.gov
The 2H-pyrrol-2-one framework is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive agents. researchgate.netorientjchem.orgwikipedia.org Its derivatives are integral to the development of drugs with a wide spectrum of therapeutic activities, including antibacterial, anticonvulsant, anti-inflammatory, and anticancer properties. beilstein-journals.org
Researchers have successfully synthesized and evaluated various 1,5-dihydro-2H-pyrrol-2-one derivatives as potent therapeutic agents. For instance, 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones have been identified as a novel scaffold for developing antibacterial agents effective against methicillin-resistant Staphylococcus aureus (MRSA). beilstein-journals.org The pyrrolidinone ring is also central to the racetam family of nootropic drugs, which are known for their cognitive-enhancing effects. researchgate.net The ability to readily modify the core pyrrolinone structure allows for the systematic exploration of structure-activity relationships (SAR), guiding the design of new drug candidates with improved potency and selectivity. beilstein-journals.org The synthesis of these scaffolds often employs multicomponent reactions that combine simple precursors to generate molecular complexity in a single step. beilstein-journals.orgchinafloc.com
Table 1: Examples of Bioactive Scaffolds Derived from Pyrrolinone Core
| Bioactive Scaffold Class | Therapeutic Area | Relevant Research Findings | Citations |
| 3-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones | Antibacterial | Effective against methicillin-resistant S. aureus (MRSA) and S. epidermidis (MRSE). | beilstein-journals.org |
| Pyrrolidine-2,5-diones | Anticonvulsant | Valuable scaffold in the treatment of epilepsy. | beilstein-journals.org |
| (2-Oxoindolin-3-ylidene)methylpyrroles | Anticancer | Investigated as potential multi-target tyrosine kinase receptor inhibitors. | researchgate.net |
| General Pyrrolidinones | Nootropic (Cognitive Enhancers) | Forms the basis for the racetam family of drugs (e.g., Piracetam). | orientjchem.orgresearchgate.net |
The utility of the pyrrolidone scaffold extends into the field of agrochemical research, where it serves as a key intermediate in the synthesis of various crop protection agents. nih.govresearchgate.net Heterocyclic compounds, particularly those containing nitrogen like the pyrrolinone ring, are fundamental to the development of modern herbicides, fungicides, and insecticides. nih.gov
2-Pyrrolidone, the parent compound of the class to which 1,3-dihydro-5-methyl-2H-pyrrol-2-one belongs, is used as an intermediate in the chemical synthesis of certain herbicides and pesticides. nih.gov Its chemical structure is a precursor for a variety of nitrogen-containing heterocyclic compounds that are essential active ingredients in many agrochemical products. nih.gov Furthermore, many natural products containing the pyrrole (B145914) moiety, a close structural relative, exhibit a broad range of agrochemical activities, which inspires the synthesis of new analogues for pest control. researchgate.net For example, several commercial pesticides, including the fungicide fludioxonil (B1672872) and the acaricide chlorfenapyr, feature a pyrrole or related heterocyclic core, highlighting the importance of this structural class in agriculture. researchgate.net
Synthesis of Natural Product Analogues and Their Structural Components
The 1,3-dihydro-2H-pyrrol-2-one motif is a recurring structural unit in a variety of natural products. beilstein-journals.orgorientjchem.org Consequently, it is a critical building block for the total synthesis of these complex molecules and their analogues, which are often pursued for further biological evaluation. orientjchem.orgswinburne.edu.au The synthesis of functionalized pyrrolinones provides a pathway to these intricate natural structures. orientjchem.org
Pyrrolinone-like structures are fundamental components of tetrapyrroles, a class of compounds vital to many biological processes, including photosynthesis and respiration. consensus.app Phycocyanobilin, a blue pigment found in cyanobacteria, is a prominent example of a linear tetrapyrrole (bilin) that incorporates this structural feature. nih.govbohrium.com The chemical structure of phycocyanobilin contains multiple pyrrole-derived rings, including units that can be described as oxopyrrolidin-2-ylidene and oxopyrrol-2-yl moieties, which are tautomeric forms or close relatives of the dihydro-pyrrol-2-one core. nih.gov
The biosynthesis of tetrapyrroles like phycocyanobilin begins with 5-aminolevulinic acid, which dimerizes to form the basic pyrrole building block, porphobilinogen. consensus.appresearchgate.net Four of these pyrrole units are then enzymatically linked to create the larger tetrapyrrole macrocycle, which is subsequently modified to yield pigments like heme and, through ring-opening, bilins such as phycocyanobilin. bohrium.comresearchgate.net Synthetic strategies aimed at producing phycocyanobilin and other tetrapyrroles for applications in optogenetics and as health supplements often rely on building blocks that mimic these natural pyrrolic precursors. orientjchem.orgnih.gov
Pyrromethenones are dipyrrinones, consisting of two pyrrole or pyrrolinone rings linked by a methine bridge. They are key substructures within larger linear tetrapyrroles, such as the aforementioned phycocyanobilin and biliverdin. nih.gov Phycocyanobilin itself is a bilin, a class of open-chain tetrapyrroles that are structurally composed of linked pyrromethenone units. nih.gov Therefore, 1,3-dihydro-5-methyl-2H-pyrrol-2-one serves as a model for the individual heterocyclic rings that constitute these important biomolecules. The synthesis of pyrromethenone derivatives and their subsequent coupling is a key strategy for the laboratory synthesis of natural product analogues like phycocyanobilin. nih.govbohrium.com
Contributions to Polymer Chemistry through Multicomponent Reactions
The synthesis of functional polymers often requires monomers with specific, well-defined chemical handles. Multicomponent reactions (MCRs) provide a powerful and efficient strategy for creating highly functionalized pyrrolinone derivatives that can serve as these specialized monomers. chinafloc.comswinburne.edu.auresearchgate.net MCRs allow for the rapid construction of complex molecules from simple starting materials in a single step, making them ideal for generating diverse libraries of functional building blocks for materials science. wikipedia.orgchinafloc.com
Pyrrolinone derivatives synthesized via MCRs can be equipped with various reactive groups suitable for polymerization. beilstein-journals.orgnih.gov For example, new pyrroles with attached biomolecules like amino acids or carbohydrates have been synthesized and subsequently copolymerized to create functionalized polypyrroles. nih.gov These polymers are of interest for applications in biosensing, tissue engineering, and as materials for drug delivery. nih.gov The ability to create functionalized pyrrole and pyrrolinone monomers through MCRs and then polymerize them opens avenues for developing advanced materials with tailored properties, such as stimuli-responsive polyamides and polymers for surface modification. bohrium.comrsc.org
Development of Novel Synthetic Methodologies Employing Dihydro-2H-Pyrrol-2-ones as Starting Materials
The strategic use of 1,3-dihydro-5-methyl-2H-pyrrol-2-one and its derivatives as primary substrates has paved the way for innovative synthetic transformations. The presence of the methyl group at the C5 position often imparts a degree of stereocontrol in subsequent reactions, making it a valuable synthon in asymmetric synthesis. Methodologies have been developed that selectively functionalize the lactam ring at various positions, leading to the creation of highly substituted and stereochemically rich molecules.
One key area of research has been the functionalization of 5-substituted γ-lactam derivatives. For instance, the treatment of a 5-substituted-3-amino-3-pyrrolin-2-one with a strong base like lithium diisopropylamide (LDA) at low temperatures, followed by the addition of an electrophile such as methyl iodide, results in alkylation. This reaction, however, can lead to a mixture of products, including the desired alkylated compound and a hydrolyzed enol-derived lactam. nih.gov
The reactivity of the γ-lactam core can be precisely controlled by the choice of reaction conditions. Under thermodynamic control, using a soft base, functionalization tends to occur at the C4 position, where the substrate behaves as an enamine. Conversely, under kinetic control with a strong base, vinylogous aldol (B89426) reactions can be directed to the C5 position with high diastereoselectivity. nih.gov Furthermore, the imine tautomer of these γ-lactams can act as an electrophile, allowing for nucleophilic additions at the C3 position, which results in the formation of γ-lactams with tetrasubstituted stereocenters. nih.gov
The inherent chirality of C5-substituted γ-lactams has been exploited in diastereoselective transformations to create novel bicyclic structures. For example, the hydrogenation of the endocyclic double bond of a 5-substituted-3-amino-3-pyrrolin-2-one using a palladium catalyst can proceed with excellent diastereoselectivity, yielding a single diastereoisomer of the saturated γ-lactam. nih.gov This demonstrates the profound influence of the C5-substituent on the stereochemical outcome of the reaction.
Another innovative approach involves the use of cobalt catalysis in cyclization and cross-coupling reactions. Alkenyl-substituted alkyl bromides can react with arylzinc pivalates in a cobalt-catalyzed sequential C(sp³)–C(sp³) and C(sp³)–C(sp²) bond formation to provide access to a diverse range of structurally complex pyrrolidinones. acs.org This methodology highlights the power of transition metal catalysis in forging new carbon-carbon bonds and constructing intricate heterocyclic frameworks from relatively simple precursors.
The development of these synthetic methodologies underscores the immense potential of 1,3-dihydro-5-methyl-2H-pyrrol-2-one as a versatile starting material. Its ability to undergo a wide range of transformations under controlled conditions allows for the synthesis of a vast library of complex and stereochemically defined molecules, which are of significant interest in medicinal chemistry and materials science.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 5-Substituted-3-amino-3-pyrrolin-2-one | 1) LDA, THF, low temp.; 2) Methyl iodide | C5-Alkylated-3-amino-3-pyrrolin-2-one | 51 | - | nih.gov |
| 5-Substituted-3-amino-3-pyrrolin-2-one | H₂, Pd catalyst, 80 psi | Saturated γ-lactam | Excellent | Single diastereoisomer | nih.gov |
| Various | Ugi-4CR / Intramolecular Michael Addition | 3-Cyano-2-pyrrolidinones | Moderate to Good | Excellent | nih.gov |
| Alkenyl-substituted alkyl bromide | Arylzinc pivalate, CoBr₂, Neocuproine, MeCN, 23 °C | Fluorinated pyrrolidinone | 68 | - | acs.org |
Polymorphism and Solid State Characteristics of Dihydro 2h Pyrrol 2 One Derivatives
Identification and Characterization of Crystalline Modifications
Direct experimental studies on the polymorphism of 2H-Pyrrol-2-one, 1,3-dihydro-5-methyl- are not extensively reported in the literature. However, analysis of closely related structures provides significant insight into the potential crystalline forms this compound might adopt.
A relevant analogue is 5-Hydroxy-1-methyl-3,4-dihydro-2H-pyrrolium hydrogensulfate, which is the salt formed from the reaction of 1-methylpyrrolidin-2-one with sulfuric acid. nih.gov The crystal structure of this compound has been determined by single-crystal X-ray diffraction, providing a model for the conformation and packing of a substituted pyrrolium ring system. nih.gov In this structure, the five-membered pyrrolium ring adopts an envelope conformation. nih.gov The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with one cation-anion pair in the asymmetric unit. nih.gov
The potential for polymorphism in dihydro-2H-pyrrol-2-one derivatives is highlighted by studies on other heterocyclic systems, such as pyrrolo-azines, where different crystalline forms (polymorphs) have been identified for the same compound. mdpi.comresearchgate.net These polymorphs often arise from different arrangements of molecules and variations in intermolecular interactions, particularly hydrogen bonding, leading to different crystal packing and stability. mdpi.com While no specific polymorphs are documented for 2H-Pyrrol-2-one, 1,3-dihydro-5-methyl-, the presence of hydrogen bond donors (N-H) and acceptors (C=O) suggests that polymorphism is a plausible characteristic.
The crystallographic data for the representative compound, 5-Hydroxy-1-methyl-3,4-dihydro-2H-pyrrolium hydrogensulfate, is summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₅H₁₀NO⁺·HSO₄⁻ |
| Molecular Weight | 197.21 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.5418 (14) |
| b (Å) | 10.964 (2) |
| c (Å) | 11.614 (2) |
| V (ų) | 833.0 (3) |
| Z | 4 |
| Temperature (K) | 173 (2) |
| Data sourced from reference nih.gov. |
Supramolecular Architectures and Intermolecular Interactions
The supramolecular architecture of dihydro-2H-pyrrol-2-one derivatives is primarily dictated by a network of intermolecular interactions, with hydrogen bonding playing a dominant role. The general principles of these interactions can be understood from various studies on substituted pyrroles and pyrrolidinones. mdpi.combeilstein-journals.org
Studies on other carbonyl-substituted pyrrole (B145914) derivatives, such as 2,2-dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one and methyl 1H-pyrrole-2-carboxylate, also reveal the prevalence of hydrogen bonding in defining their crystal structures. mdpi.com In these cases, N-H···O and C-H···O interactions are common, leading to the formation of motifs like chains and dimers. mdpi.com For instance, in methyl 1H-pyrrole-2-carboxylate, N-H···O hydrogen bonds create a C(5) chain motif. mdpi.com The presence of a methyl group on the nitrogen atom, as in 2H-Pyrrol-2-one, 1,3-dihydro-5-methyl-, would preclude N-H···O bonding but still allow for C-H···O interactions involving the methyl and methylene (B1212753) protons.
The key intermolecular interactions for 5-Hydroxy-1-methyl-3,4-dihydro-2H-pyrrolium hydrogensulfate are detailed in the table below.
| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | ∠(D–H···A) (°) |
| O1–H1···O5 | 0.84 | 1.83 | 2.658 (2) | 171 |
| O2–H2···O4 | 0.84 | 1.76 | 2.598 (2) | 173 |
| C4–H4A···O3 | 0.99 | 2.59 | 3.486 (3) | 151 |
| C5–H5A···O3 | 0.98 | 2.57 | 3.543 (3) | 172 |
| Data sourced from reference nih.gov. |
Thermodynamic and Kinetic Aspects of Polymorphism and Crystal Growth
The formation of specific crystalline forms is governed by both thermodynamic and kinetic factors. Thermodynamics dictates which polymorphic form is the most stable under a given set of conditions (temperature and pressure), while kinetics determines the rate at which that form nucleates and grows.
For dihydro-2H-pyrrol-2-one derivatives, the relative stability of potential polymorphs would be influenced by the efficiency of crystal packing and the strength of intermolecular interactions. A polymorph with a more compact structure and stronger or more numerous hydrogen bonds would generally be thermodynamically more stable. mdpi.com Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict the relative energies of different tautomers and conformers, which are precursors to different crystal packing arrangements. nih.gov
The kinetics of crystal growth from a solution or melt are influenced by factors such as supersaturation, temperature, solvent, and the presence of impurities. The rate of crystal growth can be controlled by either diffusion of molecules through the bulk medium or by the surface integration step where molecules incorporate into the crystal lattice. For some organic molecules, the growth process is described by models such as screw dislocation or surface nucleation. acs.orgacs.org For instance, kinetic studies on the adsorption of molecules onto a surface, which is a key step in crystal growth, often fit a pseudo-second-order model, suggesting that the process is controlled by specific interaction sites. acs.orgacs.org While specific experimental data for 2H-Pyrrol-2-one, 1,3-dihydro-5-methyl- is not available, these general principles would apply to its crystallization behavior.
Impact of Crystal Structure on Theoretical Properties and Reactivity
The arrangement of molecules in a crystal can significantly influence their theoretical properties and chemical reactivity. The specific conformation of the molecule and the nature and directionality of intermolecular interactions in the solid state can affect the accessibility of reactive sites.
For 2H-Pyrrol-2-one, 1,3-dihydro-5-methyl-, the key reactive sites include the lactam (cyclic amide) group, which is susceptible to hydrolysis, and the C-H bonds of the methyl and methylene groups, which could be involved in radical or oxidation reactions. The packing of molecules in a crystal and the formation of hydrogen bonds involving the carbonyl oxygen and the N-H group (in the case of the unmethylated analogue) can shield these functional groups, potentially reducing their reactivity compared to the solution phase. beilstein-journals.org
Theoretical studies on related pyrrolidinone systems have shown that the energy barriers for certain reactions can be influenced by the surrounding environment, which in the solid state is the crystal lattice. nih.gov The specific conformation adopted in the crystal can also affect the molecule's dipole moment and other electronic properties. Furthermore, the close packing in a crystal can facilitate certain solid-state reactions that are not observed in solution, such as topochemical polymerizations or photodimerizations, if the molecules are aligned appropriately. While no such reactivity is reported for the title compound, the crystal structure is a critical determinant of its potential solid-state chemistry.
Future Research Directions and Emerging Trends in Dihydro 2h Pyrrol 2 One Chemistry
Development of Novel Catalytic Systems for Sustainable and Green Synthesis
A major thrust in modern organic synthesis is the development of environmentally benign and efficient catalytic systems. For the synthesis of dihydro-2H-pyrrol-2-one scaffolds, including the 5-methyl derivative, future research is increasingly focused on moving away from stoichiometric reagents and harsh conditions. The exploration of diverse catalytic platforms is paramount. researchgate.net
Key areas of development include:
Transition-Metal Catalysis: While established metals like Palladium (Pd) and Ruthenium (Ru) are effective, there is a growing interest in using more abundant, less toxic, and cost-effective metals. researchgate.net Copper (Cu) catalysts, for instance, are gaining significant attention for their versatility in multicomponent reactions leading to heterocyclic structures. researchgate.net Likewise, Zinc (Zn) and Iron (Fe) based catalysts are being explored as cheaper and more sustainable alternatives. researchgate.netorganic-chemistry.org
Photocatalysis and Electrocatalysis: These methods offer green alternatives by using light or electric current to drive reactions, often under mild conditions. researchgate.net The use of photosensitizers like methylene (B1212753) blue has been demonstrated for the synthesis of related hydroxylated pyrrol-2-ones. researchgate.net
Organocatalysis: The use of small organic molecules as catalysts, such as chiral BINOL-phosphoric acids, provides a metal-free approach to enantioselective synthesis, which is crucial for producing pharmacologically active compounds. nih.gov
Nanocatalysis and Heterogeneous Catalysis: Developing recyclable catalysts, such as silver-graphitic carbon nitride (Ag/g-C3N4) nanocomposites, is a key trend. researchgate.net These catalysts simplify product purification and reduce waste, aligning with the principles of green chemistry.
Energy-Efficient Methodologies: The application of methods like ultrasonic irradiation can enhance reaction rates and yields by improving mass transfer through controlled cavitation, offering a more energy-efficient process. researchgate.net
| Catalyst Type | Examples | Key Advantages |
| Transition Metals | Cu, Zn, Fe, Ru (e.g., Grubbs' Catalyst) | High efficiency, selectivity, growing use of earth-abundant metals. researchgate.netorganic-chemistry.orgchemicalbook.com |
| Photocatalysts | Methylene Blue | Green energy source (light), mild reaction conditions. researchgate.net |
| Organocatalysts | BINOL-derived phosphoric acids | Metal-free, enables enantioselectivity. nih.gov |
| Nanocatalysts | Ag/g-C3N4 nanocomposites | Heterogeneous, recyclable, environmentally friendly. researchgate.net |
Exploration of New Reactivity Patterns and Rearrangement Pathways
Beyond improving synthetic efficiency, a significant area of future research involves uncovering novel ways in which the dihydro-2H-pyrrol-2-one ring can be formed and functionalized. This includes exploring new cycloaddition strategies, cascade reactions, and molecular rearrangements.
Emerging trends in this area include:
Domino and Cascade Reactions: Designing one-pot reactions where multiple bonds are formed sequentially without isolating intermediates is a major goal for step-economy. researchgate.net An example is the intermolecular cascade cyclization of dieneimines to form functionalized cyclopentenes, which involves complex rearrangements. acs.org
Cycloaddition Reactions: The dihydro-2H-pyrrol-2-one scaffold can be accessed through various cycloaddition pathways. The [6+2] cycloaddition of in situ generated 2-methide-2H-pyrroles with aldehydes is a novel route to create complex, densely substituted polycyclic systems with high stereocontrol. nih.gov Further investigation into Diels-Alder reactions with substituted 2H-pyran-2-ones also presents opportunities for creating novel aromatic structures. rsc.org
Rearrangement Pathways: The study of molecular rearrangements offers powerful tools for structural diversification. A notable emerging strategy involves a tandem sequence of intramolecular cyclization of a sulfur ylide followed by a 1,3-hydroxy rearrangement to furnish 5-hydroxy-1H-pyrrol-2(5H)-ones, providing access to a valuable subclass of these heterocycles. nih.govacs.org
Post-Modification Strategies: Developing methods to selectively functionalize the core scaffold after its initial synthesis is crucial. This includes post-Ugi modification strategies that allow for the rapid diversification of the pyrrolo-quinolinone core, enabling the creation of compound libraries for biological screening. nih.gov
Advanced Computational Modeling for Rational Drug Discovery and Material Design
Computational chemistry is an increasingly indispensable tool for accelerating research. In the context of dihydro-2H-pyrrol-2-one chemistry, computational modeling is poised to play a transformative role in predicting molecular properties, elucidating reaction mechanisms, and guiding the design of new molecules for specific applications. nih.gov
Future applications in this domain will likely focus on:
Mechanism Elucidation: Density Functional Theory (DFT) is a powerful method for studying complex reaction pathways. acs.org It can be used to calculate transition state energies, rationalize diastereoselectivity, and propose reaction mechanisms, as demonstrated in the study of thiazolidine-forming annulations. nih.govnih.gov This predictive power reduces the need for extensive experimental screening of reaction conditions.
Rational Drug Design: Computer-Aided Drug Design (CADD) methodologies are central to modern drug discovery. nih.gov For dihydro-2H-pyrrol-2-one derivatives, these methods can be used to screen virtual libraries of compounds against biological targets, predict their binding affinity, and guide lead optimization to improve potency and pharmacokinetic (ADMET) properties. nih.gov
Predicting Spectroscopic and Electronic Properties: Computational methods like DFT and Hartree-Fock (HF) can accurately predict spectroscopic data (e.g., IR, NMR), which aids in structure confirmation. researchgate.net Furthermore, analysis of frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP) maps can provide insights into the reactivity and non-covalent interaction capabilities of new derivatives. researchgate.net
| Computational Method | Application in Dihydro-2H-pyrrol-2-one Research | Information Gained |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms, predicting reactivity, studying tautomerism. beilstein-journals.orgnih.gov | Transition state energies, stereochemical outcomes, electronic properties. nih.gov |
| Computer-Aided Drug Design (CADD) | Virtual screening, lead optimization. nih.gov | Binding affinities, structure-activity relationships (SAR), ADMET properties. |
| Molecular Dynamics (MD) Simulations | Evaluating protein-ligand stability, conformational analysis. rjpbr.com | Dynamic behavior of the ligand in a binding pocket. |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity from chemical structure. nih.gov | Models to prioritize synthesis of compounds with desired activity. |
Investigation of Underexplored Biological Activities and Molecular Mechanisms
While dihydro-2H-pyrrol-2-one derivatives are known to possess a broad range of biological activities—including anticancer, antimicrobial, and anti-inflammatory properties—many of these activities are not fully understood at the molecular level. beilstein-journals.orgnih.gov Future research will delve deeper into novel therapeutic areas and the specific mechanisms of action.
Key research directions include:
Novel Therapeutic Targets: Beyond established areas like cancer and bacterial infections, there is potential for derivatives of scaffolds like dihydro-2H-pyrrol-2-one to be active against neglected tropical diseases. For example, derivatives of the related 2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one have shown promising antileishmanial activity. nih.gov
Elucidation of Molecular Mechanisms: Many studies report a compound's cytotoxic or antimicrobial effects without identifying the precise molecular target or pathway. Future work will focus on identifying these targets. For instance, some dihydropyrrol-2-ones act as G0/G1-phase arresting agents in cancer cells, inducing apoptosis; however, the upstream proteins they interact with to trigger this response warrant further investigation. acs.org
Exploring New Bioactivities: The structural versatility of the scaffold suggests it could be adapted for a wide range of biological functions. Systematic screening against diverse target classes, such as enzymes (e.g., lipoxygenase) or as radical scavengers, could uncover entirely new applications. nih.gov The natural product (−)-Leuconolam, which contains a 5-hydroxy-1,5-dihydro-1H-pyrrol-2-one core, exhibits anti-inflammatory and antitumor properties, highlighting the therapeutic potential embedded in this scaffold. nih.gov
Integration with Chemoinformatics and High-Throughput Screening for Compound Library Development
To fully exploit the therapeutic potential of the dihydro-2H-pyrrol-2-one scaffold, a systematic approach to library design and screening is necessary. The integration of chemoinformatics and high-throughput screening (HTS) provides a powerful engine for modern drug discovery. rjpbr.comcijournal.ru
The emerging workflow involves several key stages:
Scaffold Selection and Library Design: The dihydro-2H-pyrrol-2-one core is an ideal "privileged structure" for library design. dntb.gov.ua Chemoinformatics tools are used to design focused libraries by decorating the core scaffold with a diverse range of substituents, aiming to cover a broad chemical space while maintaining drug-like physicochemical properties. nih.govresearchgate.net
Virtual Screening: Before synthesis, computational tools can perform virtual screening of the designed library against structural models of biological targets, prioritizing compounds that are most likely to be active. nih.gov
Combinatorial and Automated Synthesis: Advances in automated synthesis allow for the rapid production of the designed compound library, creating the physical collection of molecules for testing.
High-Throughput Screening (HTS): The synthesized library is screened against panels of biological assays to identify "hits"—compounds that show activity against a specific target. nih.govnih.gov
Hit-to-Lead Optimization: Data from the HTS campaign, including structure-activity relationships (SAR), are analyzed using chemoinformatic tools. This information guides the next cycle of synthesis to optimize the initial hits into more potent and selective lead compounds. asinex.com
This integrated approach, which combines computational design with large-scale experimental screening, represents the future of discovering novel, active molecules based on the 2H-Pyrrol-2-one, 1,3-dihydro-5-methyl- scaffold and its many derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
